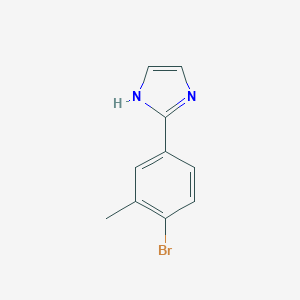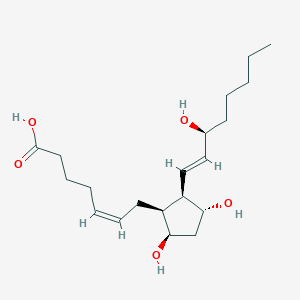
8-iso-PGF2beta
概要
説明
Synthesis Analysis
The synthesis of 8-iso-PGF2beta is primarily attributed to non-enzymatic pathways involving free radical-catalyzed peroxidation of arachidonic acid. Unlike other prostaglandins synthesized through cyclooxygenase pathways, 8-iso-PGF2beta's formation is indicative of oxidative stress conditions within the body. This process occurs both enzymatically and non-enzymatically, distinguishing it from the classical pathways associated with prostaglandin synthesis.
Molecular Structure Analysis
8-iso-PGF2beta is structurally similar to PGF2α but differs due to its formation mechanism, which involves the rearrangement of arachidonic acid under oxidative stress, leading to its isoprostane structure. This structural uniqueness contributes to its stability and bioactivity, differentiating it from enzymatically produced prostaglandins and making it a specific marker of lipid peroxidation.
Chemical Reactions and Properties
Chemically, 8-iso-PGF2beta exhibits potent vasoconstrictive and inflammatory properties similar to other prostaglandins. Its formation can induce various biological effects, including modulation of vascular tone and promotion of platelet aggregation. These activities are mediated through interactions with prostaglandin receptors, highlighting its role in inflammatory responses and cardiovascular diseases.
Physical Properties Analysis
The physical properties of 8-iso-PGF2beta, such as stability and solubility, are influenced by its chemical structure. Being a lipid-derived compound, it exhibits hydrophobic characteristics, which affect its distribution and interaction within biological membranes and fluids. Its stability as a marker in biological samples makes it a reliable indicator for oxidative stress measurement.
Chemical Properties Analysis
8-iso-PGF2beta's chemical properties, including reactivity and bioactivity, are central to its role as a biomarker of oxidative stress. Its ability to interact with specific prostaglandin receptors and induce biological responses is a key feature of its chemical behavior, underscoring its importance in researching oxidative stress-related pathologies.
For further reading and more detailed insights, the following references provide comprehensive information on 8-iso-PGF2beta:
- (Erve et al., 2015)
- (Pennese et al., 1999)
- (Praticò & FitzGerald, 1996)
- (Taber et al., 1997)
科学的研究の応用
Type 2 Diabetes Mellitus (T2DM) : 8-iso-PGF2α, closely related to 8-iso-PGF2β, is considered a key indicator of oxidative stress in vivo. It's used for evaluating oxidative stress in T2DM patients and may be involved in chronic complications of the disease (Xu Yu-shan, 2008).
Platelet Activation in Diabetes : The formation of 8-iso-PGF2α is enhanced in diabetes and contributes to platelet activation. This finding underscores the role of lipid peroxidation and oxidative stress in diabetes-related complications (G. Davı̀ et al., 1999).
Hypertensive Nephropathy : 8-iso-PGF2α reflects the level of oxidative stress in hypertensive nephropathy, indicating its potential role in evaluating kidney damage severity in hypertension (Liu Shuhua, 2010).
Cardiovascular Mortality in Postmenopausal Women : High levels of urinary F2-isoprostanes, including 8-iso-PGF2α, predict increased cardiovascular mortality in postmenopausal women, suggesting a link between oxidative stress and cardiovascular diseases (M. Roest et al., 2008).
Endothelial Dysfunction and Diabetes : 8-iso-PGF2α levels increase during meals in diabetic patients, affecting endothelial function. This indicates a role in managing oxidative stress and endothelial function in diabetes (A. Ceriello et al., 2011).
Acute Hyperglycemia in Type 2 Diabetes : Acute hyperglycemia increases plasma 8-epi-PGF2α isoprostane levels, a direct marker of in vivo free radical oxidative damage, indicating its role in understanding the macrovascular risk in type 2 diabetes (M. Sampson et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-HMALSPAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160411 | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-isoprostaglandin PGF2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
8-iso-PGF2beta | |
CAS RN |
177020-26-7 | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177020-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-isoprostaglandin PGF2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
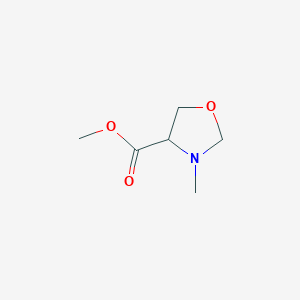
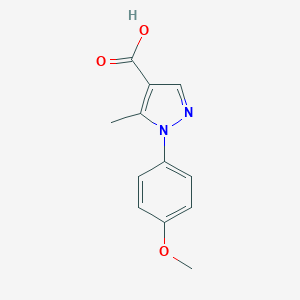
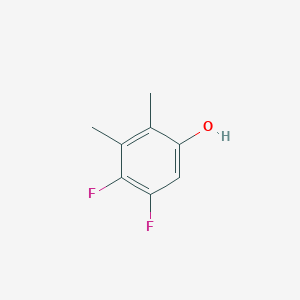

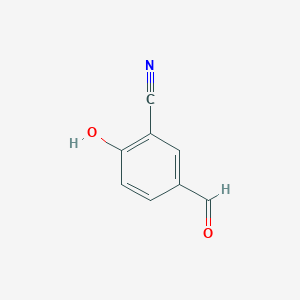
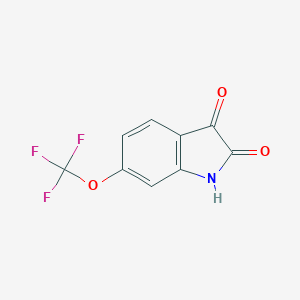
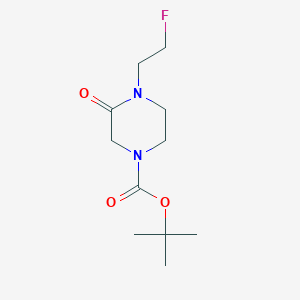
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)
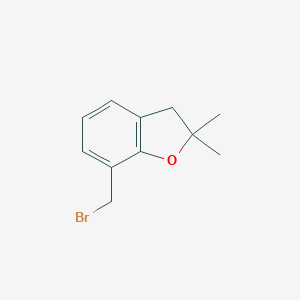
![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)
